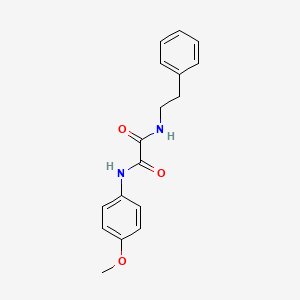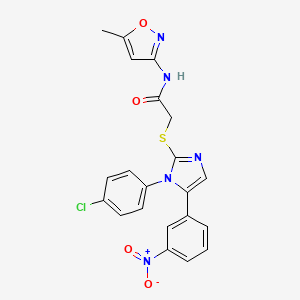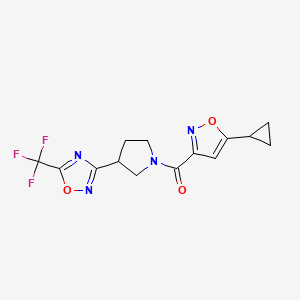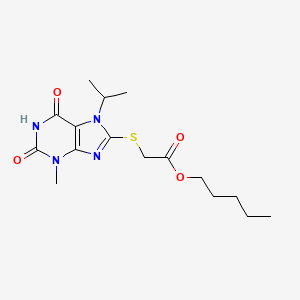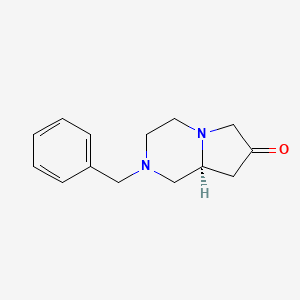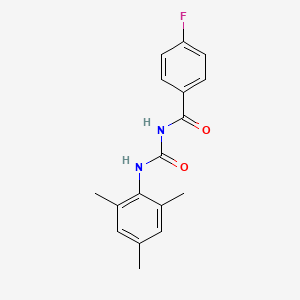
4-fluoro-N-(mesitylcarbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(mesitylcarbamoyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorinated Liquid Crystals and Applications
Fluorinated Compounds in Liquid Crystals
Fluorinated liquid crystals exhibit peculiar properties due to the fluoro substituent, influencing melting point, mesophase morphology, and transition temperatures. The steric effect and high polarity of the fluoro substituent allow for the tailoring of properties for establishing structure-property relationships and materials targeted towards liquid crystal display applications (Hird, 2007).
Benzoxaborole Compounds in Medicinal Chemistry
Benzoxaborole and Therapeutic Uses
Benzoxaborole scaffolds have broad applications in medicinal chemistry, leading to the discovery of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Some benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, showing the versatility and potential of incorporating boron atoms into pharmaceuticals (Nocentini et al., 2018).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) derivatives are important in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding and multivalent nature facilitates applications in the biomedical field (Cantekin et al., 2012).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging Ligands
Development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains represents a significant advancement in understanding pathophysiological mechanisms. This technique enables early detection of Alzheimer's disease and evaluation of new anti-amyloid therapies (Nordberg, 2008).
Mecanismo De Acción
While the exact mechanism of action for “4-fluoro-N-(mesitylcarbamoyl)benzamide” is not available, benzamides have been studied extensively for their anticancer activities . For instance, 2-substituted benzimidazoles have shown diverse anticancer activities, and their mechanisms of action are influenced by the substitution pattern around the nucleus .
Safety and Hazards
The safety data sheet for a similar compound, “4-Fluoro-N-methylbenzamide”, indicates that it is harmful if swallowed and may cause skin and eye irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .
Direcciones Futuras
Research into benzamides, including “4-fluoro-N-(mesitylcarbamoyl)benzamide”, continues to be a vibrant field. For instance, studies are being conducted to understand the activation and deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers . Such research could lead to the development of more effective therapeutic agents.
Propiedades
IUPAC Name |
4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEABCIXUMKSETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
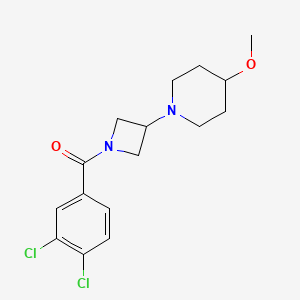


![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
